2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
The compound 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone features a central imidazole ring substituted with a 4-bromophenyl group at position 5 and a furan-2-ylmethyl group at position 1. A thioether linkage connects the imidazole to a 1-(piperidin-1-yl)ethanone moiety.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2S/c22-17-8-6-16(7-9-17)19-13-23-21(25(19)14-18-5-4-12-27-18)28-15-20(26)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGYDQSCFWZASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.
Piperidine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the imidazole ring or the bromophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thioether linkage.
Reduction: Reduced forms of the imidazole ring or bromophenyl group.
Substitution: Substituted derivatives at the bromophenyl group.
Scientific Research Applications
2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the bromophenyl group can participate in halogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazole Ring
Position 1 Substituents
- Furan-2-ylmethyl vs. 4-Methylphenyl: The target compound’s furan-2-ylmethyl group () contrasts with analogs like 5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (), which has a 4-methylphenyl substituent.
- Furan-2-ylmethyl vs.
Position 5 Substituents
Thioether Linkage and Terminal Groups
Thioether vs. Oxime/Ether Linkages
- The thioether in the target compound provides metabolic stability over oxygen-based linkages like those in sertaconazole (), which uses an ether group. Thioethers resist oxidative degradation, prolonging half-life .
Piperidin-1-yl vs. Pyrrolidin-1-yl
- Replacing piperidine with pyrrolidine (e.g., 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, ) alters conformational flexibility. Piperidine’s six-membered ring offers better solubility, while pyrrolidine’s five-membered ring may enhance rigidity for target binding .
Physicochemical Properties
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel hybrid molecule that integrates multiple pharmacologically active moieties. This article aims to explore its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Structural Overview
The compound features a complex structure that includes:
- A bromophenyl group, contributing to its lipophilicity and potential interaction with biological membranes.
- An imidazole ring, known for its diverse biological activities including antimicrobial and anticancer properties.
- A piperidine moiety, which is often associated with various pharmacological effects including analgesic and anti-inflammatory activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of imidazole derivatives against various pathogens. The compound was evaluated against Gram-positive and Gram-negative bacteria, yielding promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20–40 µM |
| Escherichia coli | 40–70 µM |
| Methicillin-resistant S. aureus | MIC values significantly lower than ceftriaxone (4 µM) |
These findings suggest that the compound exhibits notable antibacterial activity, particularly against resistant strains.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was assessed through its effects on acetylcholinesterase (AChE) and urease:
| Enzyme Type | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 6.28 ± 0.003 |
| Urease | 2.14 ± 0.003 |
These results indicate that the compound may serve as a lead for developing new inhibitors for these enzymes, which are critical in various physiological processes and disease mechanisms .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural components:
- The imidazole ring is known to interact with biological targets through hydrogen bonding and π-stacking interactions.
- The piperidine moiety enhances the compound's ability to penetrate biological membranes, facilitating its action at target sites .
Case Studies
In a recent study involving a series of synthesized imidazole derivatives, compounds similar to our target showed significant antimicrobial activity against multi-drug resistant strains. For instance, derivatives with structural similarities exhibited MIC values comparable to established antibiotics . This underscores the potential of structurally diverse imidazole compounds in addressing antibiotic resistance.
Q & A
Q. Key Reagents :
- 4-Bromophenylboronic acid (Suzuki coupling for aryl introduction) .
- Furan-2-ylmethyl halides (alkylation agent for imidazole functionalization) .
- Piperidin-1-yl ethanone precursors (for thioether coupling) .
Basic: Which spectroscopic and analytical techniques are employed to characterize this compound?
Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments (e.g., furan methyl protons at δ ~4.5 ppm, piperidine protons at δ ~1.5–3.0 ppm) .
- ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (411.52 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups like C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) .
Advanced: How can researchers evaluate the compound’s potential anticancer activity, and what in vitro models are appropriate?
Methodological approaches include:
- Cell viability assays (MTT or CellTiter-Glo®) using cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Apoptosis assays (Annexin V/PI staining) to quantify programmed cell death induction .
- Mechanistic studies :
Optimization Tip : Compare activity against analogs (e.g., methoxyphenyl vs. bromophenyl derivatives) to establish structure-activity relationships (SAR) .
Advanced: What strategies resolve contradictions in reported biological activities between structurally similar analogs?
Discrepancies often arise from subtle structural variations. Approaches include:
- SAR Studies : Systematically modify substituents (e.g., bromophenyl vs. chlorophenyl) and test activity against uniform assays .
- Computational Modeling : Use density functional theory (DFT) to compare electronic properties (e.g., charge distribution on the imidazole ring) influencing target binding .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced antimicrobial activity with electron-withdrawing groups) .
Advanced: How can the thioether linkage formation be optimized to improve synthetic yield?
Critical parameters for this step:
- Base Selection : Strong bases (e.g., NaH) improve nucleophilicity of the thiol group but may require inert atmospheres .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF .
- Temperature Control : Reactions at 0–25°C minimize side-product formation .
- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems .
Q. Yield Comparison :
| Condition | Yield (%) | Reference |
|---|---|---|
| DMF, NaH, 25°C | 72 | |
| THF, Et₃N, 0°C | 58 |
Advanced: What role do specific functional groups play in modulating biological activity?
- 4-Bromophenyl Group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., tubulin) .
- Furanmethyl Group : Improves solubility and may participate in hydrogen bonding with target proteins .
- Piperidine Moiety : Influences pharmacokinetics by increasing basicity and membrane permeability .
- Thioether Linkage : Provides metabolic stability compared to ethers, reducing oxidative degradation .
Validation : Replace the furanmethyl group with a benzyl group and compare cytotoxicity to assess substituent effects .
Advanced: How does the compound’s stability vary under different storage and experimental conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C suggested by analog data) .
- Photodegradation : Store in amber vials at -20°C to prevent light-induced thioether oxidation .
- Solution Stability : Monitor via HPLC in buffers (pH 7.4) over 24 hours; degradation <5% indicates suitability for in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
